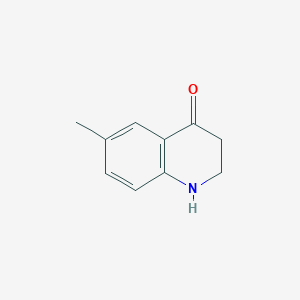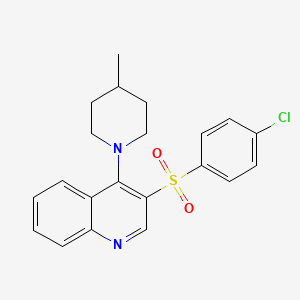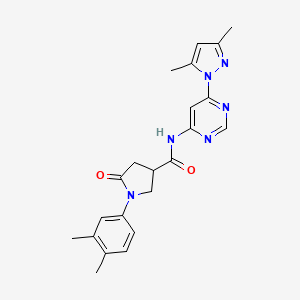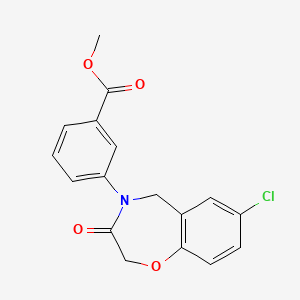
6-Methyl-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For instance, the synthesis of five 6- or 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives are described .Molecular Structure Analysis
The molecular formula of this compound is C13H11N3 . It has a molecular weight of 209.25 .Scientific Research Applications
Synthesis and Derivatives
- Halogen-Substituted Derivatives : Synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives has been described, highlighting their potential in creating novel compounds with varying properties (Bradley, Clark, & Kernick, 1972).
Catalysis and Synthesis Optimization
- Enantioselective Synthesis : A one-pot synthesis method for enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones was developed using per-6-ABCD as a chiral base catalyst, achieving high yield and enantiomeric excess (Kanagaraj & Pitchumani, 2013).
Drug Development and Molecular Studies
- Tubulin-Polymerization Inhibitors : Modified 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been evaluated as tubulin-polymerization inhibitors, with significant findings in cytotoxic activity and microtubule formation disruption (Wang et al., 2014).
- Cytotoxic Agents : 3-Methylidene-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to exhibit high cytotoxic activity in various cancer cell lines, highlighting their potential in cancer chemotherapy (Koszuk et al., 2018).
Computational Studies
- Electronic Structure Assessment : Studies on the electronic structure of related dihydroquinoline derivatives have been conducted, providing insights into their reactivity and potential applications in various fields (Schöneboom, Groetsch, Christl, & Engels, 2003).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : Research includes the synthesis of new derivatives and their characterization, contributing to the expansion of chemical knowledge and potential applications in various domains (Halim & Ibrahim, 2017).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCJKLXFHFWGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)


![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)

